1-(3-Fluoroquinolin-5-yl)ethanone 1-(3-Fluoroquinolin-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2007925-06-4
VCID: VC7956698
InChI: InChI=1S/C11H8FNO/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,1H3
SMILES: CC(=O)C1=C2C=C(C=NC2=CC=C1)F
Molecular Formula: C11H8FNO
Molecular Weight: 189.19

1-(3-Fluoroquinolin-5-yl)ethanone

CAS No.: 2007925-06-4

Cat. No.: VC7956698

Molecular Formula: C11H8FNO

Molecular Weight: 189.19

* For research use only. Not for human or veterinary use.

1-(3-Fluoroquinolin-5-yl)ethanone - 2007925-06-4

Specification

CAS No. 2007925-06-4
Molecular Formula C11H8FNO
Molecular Weight 189.19
IUPAC Name 1-(3-fluoroquinolin-5-yl)ethanone
Standard InChI InChI=1S/C11H8FNO/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,1H3
Standard InChI Key MVFONEVKANNPSU-UHFFFAOYSA-N
SMILES CC(=O)C1=C2C=C(C=NC2=CC=C1)F
Canonical SMILES CC(=O)C1=C2C=C(C=NC2=CC=C1)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3-Fluoroquinolin-5-yl)ethanone consists of a quinoline core substituted with a fluorine atom at position 3 and an acetyl group (-COCH3_3) at position 5 (Figure 1). The planar quinoline system enables π-π stacking interactions with biological targets, while the electron-withdrawing fluorine atom enhances electrophilic reactivity at adjacent positions .

Table 1: Key molecular descriptors of 1-(3-Fluoroquinolin-5-yl)ethanone

PropertyValue
CAS Number2007925-06-4
Molecular FormulaC11H8FNO\text{C}_{11}\text{H}_{8}\text{FNO}
Molecular Weight189.19 g/mol
IUPAC Name1-(3-fluoroquinolin-5-yl)ethan-1-one
SMILESCC(=O)C1=C2C=CN=C(C2=CC=C1)F
InChIKeyYXGYHHIXHGJGJY-UHFFFAOYSA-N

The compound’s crystalline structure, inferred from analogs, suggests strong intermolecular hydrogen bonding between the ketone oxygen and adjacent aromatic hydrogens, contributing to its stability .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 1-(3-Fluoroquinolin-5-yl)ethanone typically begins with 3-fluoroaniline derivatives. A common approach involves:

  • Acetylation: Treatment of 3-fluoroaniline with acetic anhydride yields the corresponding acetanilide.

  • Cyclization: Reaction with phosphorus oxychloride (POCl3_3) and dimethylformamide (DMF) under Vilsmeier-Haack conditions forms the quinoline core .

  • Functionalization: Introduction of the acetyl group at position 5 via Friedel-Crafts acylation or nucleophilic substitution .

Microwave-Assisted Optimization

Recent advances utilize microwave irradiation to accelerate cyclization. For example, Jha et al. demonstrated that heating acetanilide intermediates with DMF/POCl3_3 under microwave conditions (120°C, 1 hour) achieves 94% yield for analogous 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde . This method reduces reaction times from hours to minutes while minimizing side products.

Table 2: Comparative synthesis yields under conventional vs. microwave conditions

MethodTemperature (°C)Time (h)Yield (%)
Conventional Heating120672
Microwave Irradiation120194

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • 1^1H NMR (DMSO-d6d_6): δ 8.92 (d, 1H, quinoline-H2), 8.35 (s, 1H, quinoline-H8), 7.78–7.65 (m, 2H, quinoline-H6/H7), 2.65 (s, 3H, COCH3_3) .

  • IR: Strong absorption bands at 1685 cm1^{-1} (C=O stretch) and 1240 cm1^{-1} (C-F stretch).

Biological Activity and Mechanistic Insights

Anticancer Activity

Hybrid fluoroquinolones bearing heterocyclic moieties at position 3 demonstrate cytotoxicity against breast cancer (MCF-7) and leukemia (HL-60) cell lines . For example, vanillin hydrazone derivatives of moxifloxacin exhibit GI50_{50} values as low as 1.48 μM, with selectivity indices >50 against normal VERO cells .

Table 3: Cytotoxicity of select fluoroquinolone derivatives

CompoundCell Line (GI50_{50}, μM)Selectivity Index
Moxifloxacin hydrazoneMCF-7: 1.4853.71
Ciprofloxacin analogHL-60: 2.1530.93

Applications in Drug Discovery

Pharmacophore Hybridization

The C-3 position of the quinoline core serves as a strategic site for introducing heterocycles (e.g., triazoles, oxadiazoles) to modulate pharmacokinetics . For instance, bis-fluoroquinolones linked via 1,3,4-oxadiazole rings show enhanced antitumor activity compared to monomers .

Enzyme Inhibition Studies

Preliminary molecular docking analyses suggest that 1-(3-Fluoroquinolin-5-yl)ethanone may inhibit cytochrome P450 enzymes via coordination of the ketone oxygen to heme iron. Such interactions could underpin its role in drug-drug interaction studies.

Future Research Directions

  • Biological Screening: Systematic evaluation of antimicrobial, anticancer, and antiviral activities.

  • Solubility Enhancement: Development of prodrugs or nanoformulations to improve bioavailability.

  • Mechanistic Studies: Elucidating targets through proteomics and CRISPR-Cas9 gene editing.

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